Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate
Description
Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is a heterocyclic compound featuring a 5,6-dihydropyridine core fused with a 6-bromo-substituted indole moiety. The tert-butyl carbamate (Boc) group at the 1-position of the dihydropyridine ring serves as a protective group, enhancing stability during synthetic processes. The bromine atom at the 6-position of the indole ring likely acts as a reactive site for further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl 4-(6-bromo-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-10-13(19)4-5-14(15)16/h4-6,10-11,20H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCNEFYOYUIWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Indole Precursors
The synthesis begins with functionalization of the indole core at the 6-position. N-Bromosuccinimide (NBS) is widely employed for regioselective bromination under mild conditions. In a representative procedure, 4-nitroindole (13) undergoes bromination with NBS in dichloromethane at 0°C, yielding 3-bromo-4-nitroindole (14) with 85% efficiency . Alternative methods include electrophilic bromination using Br₂ in acetic acid, though this risks over-bromination and requires stringent temperature control .
Table 1: Bromination Methods for Indole Derivatives
Post-bromination, nitro groups are reduced to amines using hydrogen gas and palladium on carbon (Pd/C), achieving quantitative conversion to 6-bromo-1H-indol-3-amine (15) . This step is critical for subsequent functionalization at the 3-position.
Protection Strategies for Indole Nitrogen
Protecting the indole nitrogen prevents undesired side reactions during dihydropyridine formation. Triisopropylsilyl (TIPS) groups offer steric protection but require harsh deprotection conditions (e.g., tetra-n-butylammonium fluoride) . In contrast, tert-butyl carbamate (Boc) protection via Boc anhydride and 4-dimethylaminopyridine (DMAP) in pyridine provides stability under basic conditions, with a 99% yield for tert-butyl (1-(triisopropylsilyl)-1H-indol-4-yl)carbamate (16) .
Key reaction :
The Boc group is retained in the final product, serving dual roles as a protective group and a lipophilicity-enhancing moiety .
Formation of Dihydropyridine Moiety
The dihydropyridine ring is constructed via cyclization of β-enaminones or through catalytic annulation. A optimized protocol uses In(OTf)₃ (2 mol%) in ethanol under reflux, enabling 1,2-dihydropyridine formation in 90% yield . The mechanism involves Lewis acid-catalyzed chromone ring-opening to generate a pyridinium ion intermediate, which undergoes nucleophilic attack by the indole amine .
Table 2: Catalytic Systems for Dihydropyridine Synthesis
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| In(OTf)₃ | Ethanol | Reflux | 0.5 | 90 |
| Cs₂CO₃ | CH₃CN | 70°C | 3 | 78 |
| Yb(OTf)₃ | THF | 60°C | 2 | 65 |
Notably, In(OTf)₃ is recyclable for six runs with <5% yield loss, aligning with green chemistry principles .
Coupling Reactions and Final Assembly
The indole and dihydropyridine subunits are coupled via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. A two-step sequence involves:
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Buchwald-Hartwig amination : Palladium-mediated coupling of 6-bromoindole with dihydropyridine-amine intermediates (yield: 82%) .
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Boc protection : Treatment with Boc anhydride in dichloromethane to stabilize the dihydropyridine nitrogen .
Critical parameters :
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Strict anhydrous conditions to prevent Boc group hydrolysis.
Industrial-Scale Production Techniques
For kilogram-scale synthesis, continuous-flow reactors enhance reproducibility and safety. A patented method employs a tubular reactor with residence time <2 minutes, achieving 94% conversion at 120°C . Key advantages include:
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Reduced solvent consumption (30% less vs. batch).
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Improved heat dissipation during exothermic Boc protection .
Table 3: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 85 | 94 |
| Reaction Time | 6 h | 2 min |
| Solvent Volume (L) | 50 | 35 |
Comparative Analysis of Synthetic Routes
Route efficiency depends on catalyst choice and protection strategy. In(OTf)₃-catalyzed cyclization outperforms Cs₂CO₃-based methods in yield (90% vs. 78%) and reaction time (0.5 h vs. 3 h) . Industrial workflows favor flow chemistry for throughput, though batch processes remain viable for small-scale R&D .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Features
The compound features a tert-butyl ester linked to a dihydropyridine ring and a bromo-substituted indole, providing potential for various chemical reactions and biological interactions.
Chemical Synthesis
Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through:
- Substitution Reactions : The bromine atom can be replaced with nucleophiles (e.g., amines), allowing for the development of new derivatives.
- Functionalization : The indole moiety can undergo oxidation or reduction to yield various biologically active compounds .
Research has indicated that this compound exhibits potential bioactivity, making it a candidate for drug discovery:
- Neuroprotective Effects : Preliminary studies suggest that it may modulate neurotransmitter systems, offering therapeutic potential in treating neurological disorders.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
Material Science
Due to its unique electronic properties, this compound is explored in developing new materials:
- Organic Light Emitting Diodes (OLEDs) : Its structural characteristics make it suitable for applications in optoelectronic devices.
- Photovoltaics : The compound is being studied for its potential use in solar cells due to its ability to absorb light effectively.
Case Study 1: Neuroprotective Research
A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of the compound on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage, suggesting mechanisms involving the modulation of reactive oxygen species (ROS) levels.
Case Study 2: Anticancer Activity
Research conducted at a leading cancer research institute evaluated the anticancer properties of this compound against various cancer cell lines. The findings demonstrated that the compound inhibited growth in breast and lung cancer cells through apoptosis induction pathways.
Case Study 3: Material Development
A collaborative study between chemists and materials scientists explored the use of this compound in OLEDs. The results showed enhanced light emission efficiency compared to traditional materials, indicating its potential application in next-generation display technologies.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The dihydropyridine ring may also play a role in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure is shared with several analogs, differing primarily in substituents on the indole or dihydropyridine rings. Key comparisons include:
Table 1: Substituent and Molecular Weight Comparison
*Estimated based on structural similarity.
Key Observations:
- Reactivity : The bromine in the target compound and tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate facilitates cross-coupling (e.g., Suzuki reactions), as seen in and , where boronate esters undergo Pd-catalyzed couplings. However, bromine on the indole (target) vs. dihydropyridine () may exhibit different reactivities due to electronic effects .
- Electronic Effects: Nitro (electron-withdrawing) and amino (electron-donating) groups significantly alter electronic profiles, impacting solubility and interaction with biological targets .
- Steric Considerations : Bulky substituents like trifluoromethylphenyl groups () may hinder reactivity compared to the target’s bromoindole.
Physicochemical and Spectroscopic Data
While direct data for the target compound are lacking, analogs provide benchmarks:
- NMR : tert-Butyl 4-(3-methoxythiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate shows characteristic dihydropyridine proton signals at δ 6.38 (s, 1H) and thiophene protons at δ 7.34–7.04 . The target’s indole protons would likely resonate downfield (~δ 7–8).
- MS : tert-Butyl 4-(2-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has m/z 204.9 (M+H⁺) , whereas the bromoindole analog may exhibit a higher molecular ion due to bromine’s mass.
Biological Activity
Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and various biological activities, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a complex structure that integrates an indole moiety with a dihydropyridine core. The molecular formula is , with a molecular weight of approximately 363.28 g/mol. The synthesis typically involves bromination of indole derivatives followed by the formation of the dihydropyridine ring through a Hantzsch reaction, which combines an aldehyde, a β-ketoester, and ammonia under acidic conditions .
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, including various enzymes and receptors involved in cellular signaling pathways. The indole component may modulate the activity of these targets, while the dihydropyridine structure could enhance bioactivity through additional interactions .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cancer cell proliferation in vitro and reduce tumor growth in animal models. One study demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines .
| Activity | IC50 (µM) | Cell Line |
|---|---|---|
| Antiproliferative | 1.46 | SW620 (colorectal carcinoma) |
| VEGFR-2 Inhibition | 1.46 | Endothelial cells |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In animal models of neurodegeneration, it showed promise in reducing neuronal apoptosis and improving cognitive function. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against human colorectal cancer cells. The results indicated significant inhibition of cell growth with an IC50 value of 1.46 µM, suggesting its potential as a therapeutic agent in oncology .
- Neuroprotection Research : Another study focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The findings revealed that treatment with the compound led to decreased levels of reactive oxygen species (ROS) and improved survival rates of neurons under stress conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate?
- Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (a boronate ester) and 6-bromo-1H-indole derivatives. Palladium catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ are used in a mixture of 1,4-dioxane and water under inert conditions (N₂), with yields ranging from 23% to 75% depending on reaction optimization . Base selection (e.g., K₂CO₃, Cs₂CO₃) and temperature (80–110°C) significantly influence efficiency.
Q. How is the compound purified after synthesis, and what analytical techniques validate its structure?
- Answer : Purification is achieved via silica gel column chromatography using gradients of ethyl acetate/hexanes. Structural validation employs:
- NMR spectroscopy : Key signals include tert-butyl protons (~1.4 ppm, singlet), dihydropyridine protons (3.3–4.1 ppm), and indole aromatic protons (6.5–8.5 ppm) .
- LCMS : Molecular ion peaks (e.g., m/z 369.1 [M+H⁺]) confirm molecular weight .
- HPLC : Purity assessment (>95%) using reverse-phase methods .
Q. What are the critical storage conditions to maintain stability?
- Answer : The compound should be stored in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Moisture-sensitive functional groups (e.g., boronate esters) require anhydrous conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for the Suzuki-Miyaura coupling step?
- Answer : Yield optimization involves:
- Catalyst screening : Pd(dppf)Cl₂·CH₂Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems .
- Solvent systems : 1,4-Dioxane/water (4:1 v/v) enhances solubility of boronate esters .
- Temperature control : Prolonged heating (12–24 hrs) at 80–100°C improves conversion .
- Base selection : Cs₂CO₃ increases coupling efficiency for electron-deficient aryl bromides .
Q. What strategies mitigate regioisomer formation during indole functionalization?
- Answer : Regioisomers arise from competing C3 vs. C2 indole substitution. Mitigation strategies include:
- Directing groups : Introducing temporary protecting groups (e.g., Boc) on the indole nitrogen to steer reactivity .
- Steric control : Bulky ligands (e.g., XPhos) on Pd catalysts favor C3 selectivity .
- Post-synthetic separation : Regioisomers are resolved via preparative HPLC or chiral columns .
Q. How is the compound’s biological activity evaluated in calcium channel modulation studies?
- Answer : Calcium flux assays using HEK293 cells transfected with voltage-gated calcium channels (e.g., Cav1.2) are standard. The compound’s IC₅₀ is measured via fluorescence-based dyes (e.g., Fluo-4 AM), with comparisons to clinical dihydropyridines like nifedipine . Dose-response curves (1 nM–10 μM) assess potency, while patch-clamp electrophysiology confirms mechanistic blockade .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
